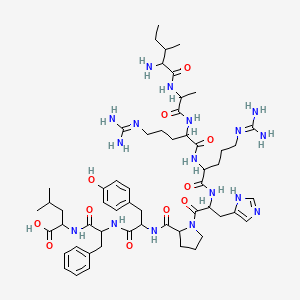
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide typically involves the reaction of 1-methylsulfonylpiperidin-4-yl with an appropriate hydrazide derivative under controlled conditions. The reaction can be carried out using standard organic synthesis techniques, including the use of reagents such as hydrazine and acyl chlorides.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its derivatives may be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological system, it may bind to specific receptors or enzymes, leading to a biological response.
Comparación Con Compuestos Similares
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can be compared with other piperidine derivatives such as 1-methylsulfonylpiperidine and 4-methylpiperidine These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
1-Methylsulfonylpiperidine
4-Methylpiperidine
Piperidine-4-carboxylic acid
N-Methylpiperidine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H17N3O3S |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
2-(1-methylsulfonylpiperidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) |
Clave InChI |
DDSCFGJPFPZXLZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)


![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)







